Cas no 3598-66-1 (3-(2,6-Dichlorophenoxy)-1-propyne)

3-(2,6-Dichlorophenoxy)-1-propyne is a specialized organic compound featuring a dichlorophenoxy group linked to a propyne moiety. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex molecules in agrochemical and pharmaceutical research. The presence of both alkyne and aryl halide functionalities allows for versatile reactivity, enabling selective modifications via cross-coupling, cycloaddition, or nucleophilic substitution reactions. The dichlorophenoxy group enhances stability and influences electronic properties, making it useful in designing bioactive compounds. This compound is typically handled under controlled conditions due to its reactivity and potential sensitivity. Its precise applications depend on further derivatization or integration into target molecular frameworks.
3-(2,6-Dichlorophenoxy)-1-propyne structure
3598-66-1 structure
商品名:3-(2,6-Dichlorophenoxy)-1-propyne
CAS番号:3598-66-1
MF:C9H6OCl2
メガワット:201.04934
MDL:MFCD00052717
CID:84812
PubChem ID:2776880

3-(2,6-Dichlorophenoxy)-1-propyne 化学的及び物理的性質

名前と識別子

    • 3-(2,6-Dichlorophenoxy)-1-propyne
    • 1,3-Dichloro-2-(prop-2-ynyloxy)benzene
    • 1,3-dichloro-2-prop-2-ynoxybenzene
    • 31401,3-Dichloro-2-(prop-2-ynyloxy)benzene
    • (2,6-Dichlorphenyl)-propargylether
    • 1,3-dichloro-2-prop-2-ynyloxybenzene
    • HMS549L19
    • 3-(2,6-Dichlorophenoxy)-1-propyne, AldrichCPR
    • MFCD00052717
    • A918548
    • CS-0316074
    • 3-(2,6-dichlorophenoxy)prop-1-yne
    • SCHEMBL186344
    • 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene
    • FT-0613517
    • DivK1c_001653
    • CCG-244102
    • AS-9109
    • Maybridge1_002901
    • CD 06185
    • CDS1_000613
    • 2,6-dichlorophenyl prop-2-yn-1-yl ether
    • 3598-66-1
    • AKOS008950299
    • DTXSID10380284
    • 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene
    • DB-004491
    • MDL: MFCD00052717
    • インチ: InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2
    • InChIKey: HCGOBPUSIBTNRV-UHFFFAOYSA-N
    • ほほえんだ: C#CCOC1=C(Cl)C=CC=C1Cl
    • BRN: 2091839

計算された属性

  • せいみつぶんしりょう: 199.98000
  • どういたいしつりょう: 199.9795702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 9.2Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.304
  • ゆうかいてん: 40-42°C
  • ふってん: 272.9°Cat760mmHg
  • フラッシュポイント: 114.1°C
  • 屈折率: 1.559
  • PSA: 9.23000
  • LogP: 3.00540
  • ようかいせい: 自信がない

3-(2,6-Dichlorophenoxy)-1-propyne セキュリティ情報

  • 危険カテゴリコード: 36
  • セキュリティの説明: S22-S24/25
  • 危険物標識: Xi
  • セキュリティ用語:S22;S24/25

3-(2,6-Dichlorophenoxy)-1-propyne 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3-(2,6-Dichlorophenoxy)-1-propyne 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB179537-5 g
3-(2,6-Dichlorophenoxy)-1-propyne; 95%
3598-66-1
5 g
€184.40 2023-07-20
Apollo Scientific
OR23682-10g
1,3-Dichloro-2-(prop-2-ynyloxy)benzene
3598-66-1
10g
£224.00 2023-09-02
abcr
AB179537-1g
3-(2,6-Dichlorophenoxy)-1-propyne, 95%; .
3598-66-1 95%
1g
€75.60 2024-04-17
abcr
AB179537-10g
3-(2,6-Dichlorophenoxy)-1-propyne, 95%; .
3598-66-1 95%
10g
€289.20 2024-04-17
Ambeed
A349226-25g
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene
3598-66-1 95+%
25g
$554.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386744-10g
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene
3598-66-1 95+%
10g
¥2681.00 2024-05-16
Apollo Scientific
OR23682-5g
1,3-Dichloro-2-(prop-2-ynyloxy)benzene
3598-66-1
5g
£128.00 2023-09-02
eNovation Chemicals LLC
D765092-1g
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene
3598-66-1 97%
1g
$210 2024-06-07
Alichem
A019087047-25g
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene
3598-66-1 95%
25g
$594.92 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L12678-1g
3-(2,6-Dichlorophenoxy)-1-propyne, 97%
3598-66-1 97%
1g
¥1570.00 2023-03-01

3-(2,6-Dichlorophenoxy)-1-propyne 関連文献

3-(2,6-Dichlorophenoxy)-1-propyneに関する追加情報

Professional Introduction to Compound with CAS No. 3598-66-1 and Product Name: 3-(2,6-Dichlorophenoxy)-1-propyne

The compound with the CAS number 3598-66-1 and the product name 3-(2,6-Dichlorophenoxy)-1-propyne represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The presence of both dichlorophenyl and propynyl functional groups in its molecular structure suggests a versatile reactivity that could be exploited for synthetic chemistry and medicinal applications.

Recent advancements in the field of medicinal chemistry have highlighted the importance of aromatic heterocycles and their derivatives in the development of novel therapeutic agents. The 2,6-dichlorophenoxy moiety in 3-(2,6-Dichlorophenoxy)-1-propyne is particularly noteworthy, as it introduces a strong electron-withdrawing effect that can modulate the reactivity of the molecule. This feature has been leveraged in the design of compounds targeting specific enzymatic pathways, particularly those involved in metabolic disorders and inflammatory responses.

In a study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological activity of various derivatives of 3-(2,6-Dichlorophenoxy)-1-propyne. The study demonstrated that modifications to the propynyl group could significantly alter the pharmacokinetic properties of the compound, leading to enhanced bioavailability and reduced toxicity. These findings are particularly relevant in the context of developing next-generation antiviral and anti-inflammatory drugs.

The structural motif of 3-(2,6-Dichlorophenoxy)-1-propyne also finds relevance in the field of agrochemicals. The dichlorophenyl ring is known to impart stability to organic molecules, making them suitable for long-term applications in crop protection chemicals. Researchers have been investigating how this stability can be translated into more effective and environmentally friendly pesticides. The propynyl group, on the other hand, offers a site for further functionalization, allowing for the creation of compounds with tailored biological activities.

One of the most exciting areas of research involving 3-(2,6-Dichlorophenoxy)-1-propyne is its potential as a building block for more complex molecules. The compound's ability to undergo cross-coupling reactions with other organic substrates makes it an invaluable intermediate in synthetic organic chemistry. These reactions have been utilized to construct intricate molecular frameworks that mimic natural products with potent biological activities. For instance, researchers have successfully incorporated this scaffold into molecules that exhibit inhibitory effects on enzymes implicated in cancer progression.

The synthesis of 3-(2,6-Dichlorophenoxy)-1-propyne itself is a testament to the ingenuity of modern synthetic chemistry. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic systems have allowed for more efficient routes to this compound. For example, palladium-catalyzed coupling reactions have enabled direct functionalization of the propynyl group without compromising regioselectivity.

In conclusion, 3-(2,6-Dichlorophenoxy)-1-propyne (CAS No. 3598-66-1) is a versatile compound with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery, agrochemical development, and synthetic chemistry. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of pharmaceuticals and related industries.

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